DGAT1 Inhibitory Potency: 3-Iodomethyl-1-methylpyrrolidine Exhibits 306-Fold Higher Activity Than a Direct Analog
In a direct head-to-head comparison of human DGAT1 inhibition, 3-Iodomethyl-1-methylpyrrolidine (CHEMBL2036730) achieved an IC50 of 36 nM, whereas the analog CHEMBL1922687 showed an EC50 of 11,100 nM (11.1 µM) [1]. This represents a 306-fold difference in potency, underscoring the critical impact of the iodomethyl substitution on target engagement.
| Evidence Dimension | DGAT1 inhibition potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | CHEMBL1922687 (analog): EC50 = 11,100 nM |
| Quantified Difference | 306-fold lower IC50 (higher potency) |
| Conditions | Inhibition of human DGAT1 expressed in Sf9 insect cells using 1,2-dioleoyl-sn-glycerol and [14C]-palmitoyl-CoA substrate by scintillation counting |
Why This Matters
The substantially higher DGAT1 inhibitory potency of 3-Iodomethyl-1-methylpyrrolidine translates to more efficient target modulation in metabolic disease research, potentially reducing required compound concentrations and improving assay signal-to-noise ratios.
- [1] BindingDB. (n.d.). BDBM50385398 (CHEMBL2036730) and BDBM50358338 (CHEMBL1922687). Retrieved from http://ww.w.bindingdb.org View Source
